- Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalystJournal of Organic Chemistry, 1999, 64(3), 1029-1032,
Cas no 96-45-7 (2-Imidazolidinethione)
   Iminazolidine-2-thione is a white to light green crystalline powder. It is an imidazoline vulcanization accelerator. It can be used in neoprene \ chlorohydrin rubber \ chlorinated polyethylene, etc. it is especially suitable for the safety accelerator of chlorbutylamine in non vulcanized system. It can be quickly and optimally vulcanized at 100-500 ℃ with appropriate coordination system, and it is safe to operate
2-Imidazolidinethione structure
2-Imidazolidinethione Properties
Names and Identifiers
-
- Imidazolidine-2-thione
- ETU
- NA-22
- Ethylene Thiourea (NA-22)
- 1,3-ethylene-2-thio-ure
- 1,3-Ethylene-2-thiourea
- 2H-Imidazole-2-thione, tetrahydro-
- 2-imadazoline-2-thiol
- 2-Imidazolidinethione ethylene thiourea
- 2-Imidazoline-2-thiol
- 2-Imidozolidimethione
- 2-Mercapto-2-imidazoline
- 2-mercapto-imidazolin
- 2-merkaptoimidazolin
- 2-Thioimidazolidine
- 2-thioldihydroglyoxaline
- 2-Thiol-dihydroglyoxaline
- 2-Thionoimidazolidine
- 4,5-Dihydro-2-mercaptoimidazole
- 4,5-dihydro-imidazole-2(3h)-thion
- 4,5-Dihydroimidazole-2(3H)-thione
- AcceleratorNA-22
- ai3-16292
- Akrochem ETU-22
- 2-Imidazolidinethione
- Ethylenethiourea
- Imidazoline-2-thiol
- Accelerator NA22
- Ethlenethiourea(2-Imidzolidnethione)
- N-ethenethiourea
- 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol
- 2-Imidazolidinetione
- 2-Imidazolidinethione Solution
- Akroform? ETU-22 PM
- Ethlenethiourea
- ETU(NA-22)
- Method 509 - Performance Check Solution
- 2-imidazolidine-thione
- 2-Thioxoimidazolidine
- ACCEL-BF
- imidazoline-2-thione
- mercazini
- Mercozen
- N,N'-ethylenethiourea
- NA 22
- NA-22-D
- robac22
- ethenethiourea
- 2-Mercaptoimidazoline
- 1,3-Ethylenethiourea
- 2-Imidzolidnethione
- ETHYLENE THIOUREA
- Imidazolidinethione
- Mercazin I
- Warecure C
- Rhenogran ETU
- Mercaptoimidazoline
- Pennac CRA
- Vulkacit NPV/C
- Sanceller 22
- Nocceler 22
- Vulkacit NPV/C2
- Soxinol 22
- Ethylene thiourea (ETU)
- Rhodanin S 62
- Robac 22
- Tetrahydro-2H-imidazo
- Imidazoline-2-thiol (7CI)
- 2-Mercapto-4,5-dihydroimidazole
- Accel 22
- Accel 22S
- Accelerator ETU
- Accelerator NA 22
- END 75
- ETC
- Ethylenethiocarbamide
- ETU 22S
- ETU 75
- ETU 80
- Imidazoline-2(3H)-thione
- MeSH ID: D005031
- N,N′-Ethylenethiourea
- Rhenocure NPV/C
- Rhenogran ETU 75
- Rhenogran ETU 80
- Sanceler 22
- Sanceler 22C
- Sanceler 22S
- Sanmix 22-80E
- Tetrahydro-2H-imidazole-2-thione
- Thiourea, N,N′-1,2-ethanediyl-
- TU 2
- Ethlenethiourea,98%
- DA-53023
- Etilentiourea
- 2-MERCAPTO IMIDAZOLINE
- Ethylene thiouree [French]
- 2Imidazoline2thiol
- RODANIN S 62
- Tetrahydro2Himidazole2thione
- 2Mercapto2imidazoline
- Opera_ID_324
- 2mercaptoimidazoline
- HSDB 1643
- N(OO(3)AAoea)
- NCGC00091855-04
- F0001-2297
- 96-45-7
- imidizolidenethione
- Imidazoline2(3H)thione
- NCGC00258846-01
- Imidazoline2thiol
- E-6500
- BDBM62876
- Q408767
- RCRA waste no. U116
- DTXCID90601
- SANCELER 22
- HMS2230P07
- STK369397
- Cobalt(I I) nitrate
- 4,5-Dihydroimidazol-2(3h)-thione
- N,N'-Ethylenethiourea
- Rodanin S-62
- 2 Mercaptoimidazoline
- 2imidazolidinethione
- Thiourea, N,N'(1,2ethanediyl)
- Imidazoline, 2-mercapto-
- SMR000059087
- CHEBI:34750
- Etilentiourea (Spanish)
- BIDD:ER0692
- 1ST24013-1000
- 24FOJ4N18S
- A10690
- 2-Imidazolidinethione, purum, >=98.0% (HPLC)
- Tox21_201294
- 2Merkaptoimidazolin
- SMR000777952
- Thiourea, N,N'-(1,2-ethanediyl)-
- Ethylenethiourea (ETU)
- 2-Thioldihydroglyoxaline
- Sodium-22 neoprene accelerator
- BP-30094
- 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-
- MLS000069432
- 4,5Dihydroimidazole2(3H)thione
- MLS002415731
- Rodanin S62
- CAS-96-45-7
- mancozeb TP1
- STR00167
- Perkacit ETU
- 2-Merkaptoimidazolin [Czech]
- 12261-94-8
- 1,3Ethylene2thiourea
- Aperochem ETU22
- DTXSID5020601
- USEPA/OPP Pesticide Code: 600016
- N,N'Ethylenethiourea
- MFCD00005276
- 4,5Dihydro2mercaptoimidazole
- cid_2723650
- 5328-35-8
- 2-Mercaptoimidazoline, 2-Imidazolidinethione
- Rhodanin S-62
- HY-W010593
- HMS3372A09
- NCI60_001620
- NCGC00091855-03
- Sodium22 neoprene accelerator
- I0004
- Rhodanin S-62 (Czech)
- 2-Merkaptoimidazolin
- EN300-21447
- EC 202-506-9
- Urea, 1,3ethylene2thio
- ETHYLENE THIOUREA [MI]
- ETHYLENETHIOUREA (IARC)
- AKOS000431145
- NA22D
- Imidazole2(3H)thione, 4,5dihydro
- N,N-Ethylene-thiourea
- THIOUREA, N,N'-1,2-ETHANEDIYL-
- CHEMBL11860
- Akrochem etu22
- N,N'-1,2-ethanediylthiourea
- ETHYLENETHIOUREA [IARC]
- AKOS000120435
- SANCELER 22C
- ACCEL 22
- Aperochem ETU-22
- NCI-C03372
- Ethylene thiourea 10 microg/mL in Acetonitrile
- NCGC00091855-01
- Ethylene thiouree
- 2-Imidazolidine-2-thione
- RCRA waste number U116
- ETHYLENE THIOUREA [HSDB]
- 2Thioldihydroglyoxaline
- n,n'-ethylene thiourea
- l'Ethylene thiouree [French]
- NCGC00091855-02
- AI3-16292
- 2-Imidazolidinethione, PESTANAL(R), analytical standard
- Akrochem etu-22
- l'Ethylene thiouree
- CCRIS 298
- Imidazoline, 2mercapto
- UNII-24FOJ4N18S
- l'Ethylene thiouree (French)
- 2-Imidazolidimethione
- SCHEMBL41176
- NCGC00254936-01
- CS-W011309
- ACCEL 22S
- NS00008290
- STL131803
- Urea, 1,3-ethylene-2-thio-
- imidazolidine-2-thione
- 2-Thionomidazolidine
- 1ST24013
- Imidazole-2(3H)-thione, 4,5-dihydro-
- Tox21_301034
- Akroform ETU-22 PM
- 1,3Ethylenethiourea
- 2-mercapto-4,5-dihydroimidazole
- Rodanin S-62 [Czech]
- imidazolidine, 2-thio-
- Ethylene thiourea Solution in Methanol, 1000mug/mL
- EINECS 202-506-9
- 2-Imidazolidinethione, 98%
- A845596
- USAF EL-62
- Z104497392
- 4,5-dihydro-1H-imidazole-2-thiol
- +Expand
-
- MFCD00005276
- PDQAZBWRQCGBEV-UHFFFAOYSA-N
- 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
- S=C1NCCN1
Computed Properties
- 102.02500
- 2
- 1
- 0
- 102.025
- 6
- 63.2
- 0
- 0
- 0
- 0
- 0
- 1
- 1
- 0.8
- 0.4
- 1
- -0.7
- 2
- 2
- 1
- 0
- 56.2
Experimental Properties
- 0.12170
- 56.15000
- 3803
- 1.5500 (estimate)
- 19 g/L (20 ºC)
- 397 to 399° F (NTP, 1992)
- 196-200 °C (lit.)
- 252 ºC
- 8g/l
- White acicular crystals
- Soluble in alcohol, ethylene glycol and pyridine, insoluble in ether, benzene, chloroform and petroleum ether.
- Sensitive to humidity
- 1.41~1.45
2-Imidazolidinethione Security Information
- GHS07 GHS08
- NI9625000
- 2
- S53-S45
- III
- R22; R61
- T
- 2811
- H302,H360
- P201,P308+P313
- dangerous
- 0-6°C
- III
- 61-22-40-48/23/25
- Danger
- LD50 orally in rats: 1832 mg/kg (Graham, Hansen)
- 6.1(b)
2-Imidazolidinethione Customs Data
- 29332990
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Imidazolidinethione Price
2-Imidazolidinethione Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) , Alumina
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Water ; 45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C
Reference
- Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ; 6 h, 90 °C
Reference
- Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic aminesChemical Communications (Cambridge, 2005, (32), 4086-4088,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 5 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt
1.3 Solvents: Water ; 0 °C
1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt
1.3 Solvents: Water ; 0 °C
Reference
- Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfidesSynthesis, 2008, (22), 3579-3584,
Synthetic Circuit 5
Reaction Conditions
1.1 heated
Reference
- Carbon disulfidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Magnesium oxide Solvents: Ethanol ; 2.5 h, rt
Reference
- MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione DerivativesApplied Biochemistry and Biotechnology, 2018, 184(1), 291-302,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, reflux
1.2 Reagents: Acetic acid ; reflux
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled
1.2 Reagents: Acetic acid ; reflux
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled
Reference
- Synthesis and structure of some imidazolidine-2-thionesRussian Journal of Organic Chemistry, 2006, 42(3), 448-450,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, heated
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Reference
- Synthesis and structure of cyclic thioureas from some diaminesIzvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ; 10 - 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl SurrogateEuropean Journal of Organic Chemistry, 2018, 2018(39), 5406-5411,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Ethanol ; 0.5 - 6 h, reflux
Reference
- 1H-imidazole-1-carbodithioic acid, methyl estere-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Ethanol
Reference
- 1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureasTetrahedron, 2000, 56(4), 629-637,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol , Water ; 50 °C; 50 °C → 115 °C; 1.5 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C
Reference
- Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound, China, , ,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
2-Imidazolidinethione Raw materials
- Dimethyldithiocarbamic Acid Sodium Salt
- (2-aminoethyl)sulfanyl(carbonothioyl)amine
- 2-Imidazolidinethione,1-(2-propen-1-yl)-
- 3-Methyl-1- [(methylsulfanyl)methanethioyl]-1H- imidazol-3-ium iodide
- Sodium Trithiocarbonate
2-Imidazolidinethione Preparation Products
2-Imidazolidinethione Suppliers
JiangSu 01 Industrial Co., Ltd.
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2-Imidazolidinethione Related Literature
-
Graziano Di Carmine,Daniele Ragno,Carmela De Risi,Olga Bortolini,Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi Org. Biomol. Chem. 2017 15 8788
-
2. The reaction of imidazolidine-2-thione with carbon disulphideMasataka Yokoyama,Kosei Motozawa,Ei-ichi Kawamura,Tsuneo Imamoto J. Chem. Soc. Perkin Trans. 1 1981 2499
-
Tarlok S. Lobana,Jaspreet K. Aulakh,Heena Sood,Daljit S. Arora,Isabel Garcia-Santos,Manpreet Kaur,Courtney E. Duff,Jerry P. Jasinski New J. Chem. 2018 42 9886
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Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Raminderjit Kaur,Jatinder Singh,Isabel Garcia-Santos,Manpreet Kaur,Jerry P. Jasinski RSC Adv. 2019 9 15470
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Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Isabel Garcia-Santos,Geeta Hundal,Manpreet Kaur,Victoria A. Smolenski,Jerry P. Jasinski Dalton Trans. 2017 46 1324
-
6. The nitrosation of NN′-dialkylthioureasFransisco Meijide,Geoffrey Stedman J. Chem. Soc. Perkin Trans. 2 1988 1087
-
Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Raminderjit Kaur,Jatinder Singh,Isabel Garcia-Santos,Manpreet Kaur,Jerry P. Jasinski RSC Adv. 2019 9 15470
-
Razia Sultana,Tarlok S. Lobana,Alfonso Castineiras RSC Adv. 2015 5 100579
-
9. Evaluation of thermodynamic parameters for highly correlated chemical systems: a spectrophotometric study of the 1 : 1 and 2 : 1 equilibria between I2 and 1,1′-methylenebis(3-methyl-4-imidazoline-2-thione)(mbit) and 1,1′-ethylenebis(3-methyl-4-imidazoline-2-thione)(ebit). Crystal and molecular structures of mbit·2I2 and ebit·2I2Francesco Bigoli,Paola Deplano,Maria Laura Mercuri,Maria Angela Pellinghelli,Antonio Sabatini,Emanuele F. Trogu,Alberto Vacca J. Chem. Soc. Dalton Trans. 1996 3583
-
Cara E. Toscan,Marwa Rahimi,Mohan Bhadbhade,Russell Pickford,Shelli R. McAlpine,Richard B. Lock Org. Biomol. Chem. 2015 13 6299
96-45-7 (2-Imidazolidinethione) Related Products
- 59-98-3(Tolazoline)
- 109-46-6(1,3-Dibutyl-2-thiourea)
- 534-13-4(N,N'-Dimethylthiourea)
- 598-52-7(1-Methylthiourea)
- 6938-68-7(2-Methyl-3-thiosemicarbazide)
- 534-26-9(2-Methyl-2-imidazoline)
- 1516-32-1(Butylthiourea)
- 2302-88-7(1-Acetylthiosemicarbazide)
- 79-19-6(Thiosemicarbazide)
- 80-73-9(1,3-Dimethylimidazolidin-2-one)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-45-7)Ethylene thiourea
99.9%
200kg
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